molecular formula C5H12ClNO2 B2896444 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1609403-89-5

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No. B2896444
CAS RN: 1609403-89-5
M. Wt: 153.61
InChI Key: VXKQZDCFEDEAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 . It is a useful intermediate for the synthesis of various bioactive molecules .


Synthesis Analysis

The compound has been synthesized in a 51% overall yield by a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring with a hydroxymethyl group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Chemical Reactions Analysis

The synthesis of this compound involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction .

Scientific Research Applications

Nucleic Acid Research

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is utilized in nucleic acid research. It is specifically employed in the synthesis of intercalating nucleic acids (INAs) which have notable implications in the study of DNA and RNA structures. The compound has been used to create N-(pyren-1-ylmethyl)azasugar moieties, which, when incorporated into oligodeoxynucleotides, can form INAs. These INAs can induce slight destabilization of INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. The compound also contributes to the stabilization of DNA three-way junctions when the intercalator moiety is inserted into the junction region (Filichev & Pedersen, 2003).

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. A notable application is in the asymmetric 1,3-dipolar cycloaddition reaction, which is an important step in synthesizing molecules with significant biological activities. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized in a large scale, demonstrating its industrial applicability in the creation of bioactive compounds (Kotian et al., 2005).

Glycosidase Inhibitors

The compound is foundational in the synthesis of potential glycosidase inhibitors. Different diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine were synthesized, starting from trans-4-hydroxy-L-proline. These novel amino pyrrolidines have shown to be moderate inhibitors of beta-galactosidase, hinting at their therapeutic potentials (Curtis et al., 2007).

Synthesis of Enantiomerically Pure Pyrrolidines

This compound is used in the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols. These compounds are crucial as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines, highlighting the compound's significance in creating stereochemically pure pharmaceuticals (Karlsson & Högberg, 2001).

properties

IUPAC Name

4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQZDCFEDEAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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